N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide
Description
N-([2,4'-Bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a [2,4'-bipyridin]-3-ylmethyl group attached to the amide nitrogen. This structural framework combines electron-withdrawing (CF₃) and aromatic nitrogen-rich motifs, which are often associated with enhanced metabolic stability, bioavailability, and target-binding interactions in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKIBBFKIJLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . The bipyridine moiety can be introduced through a coupling reaction involving 2,4’-bipyridine and an appropriate halide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonium salts, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activities or modulating protein-protein interactions. The bipyridine moiety may facilitate binding to metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
The following analysis compares N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide with structurally or functionally related compounds from diverse sources. Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural Analogs: Nicotinamide Derivatives ()
Compounds 45–48 from share the 6-(trifluoromethyl)nicotinamide core but differ in their N-substituents and aryl amino groups. These variations influence their physicochemical and biological profiles:
| Compound | N-Substituent | Aryl Amino Group | Yield | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 45 | 2,4-Dichlorobenzyl | 5-Chloro-2-methylphenyl | 65% | 153–155 | High chlorine content; moderate yield |
| 46 | 3,4-Dichlorobenzyl | 5-Chloro-2-methylphenyl | 79% | 179–180 | Higher yield vs. 45; similar Cl substitution |
| 47 | 4-Hydroxy-3-methoxybenzyl | 5-Chloro-2-methylphenyl | 95% | 142–143 | Polar substituents (OH, OCH₃); highest yield |
| 48 | 4-Phenylpiperazin-1-yl | 5-Chloro-2-methylphenyl | 81% | — | Piperazine ring; potential CNS activity |
| Target | [2,4'-Bipyridin]-3-ylmethyl | Not specified | — | — | Bipyridine moiety; enhanced π-π stacking |
Key Observations :
- Substituent Impact : The bipyridinylmethyl group in the target compound introduces a rigid, planar aromatic system, which may enhance π-π stacking interactions with biological targets compared to the flexible benzyl or piperazine groups in compounds 45–48 .
- Synthetic Yield: No data are available for the target compound, but substituent steric effects (bipyridine vs. smaller benzyl groups) could influence synthetic efficiency.
Functional Analogs: Trifluoromethyl-Containing Compounds ( & 3)
The trifluoromethyl group is a critical feature in agrochemicals and pharmaceuticals due to its electronegativity and lipophilicity.
-
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A benzamide fungicide. The CF₃ group enhances stability against metabolic degradation .
- Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide): Lacks a CF₃ group but shares a nicotinamide-like pyridinecarboxamide structure.
Comparison : The target compound’s CF₃ group mirrors flutolanil’s design for stability, but its bipyridine system may confer distinct target selectivity (e.g., kinase inhibition vs. fungal targets).
Fluorinated Research Compound () :
- N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride : A pyrimidine derivative with CF₃ and pyrrolidine groups. The dihydrochloride salt form improves solubility for pharmaceutical applications .
Comparison : While both compounds feature CF₃ and nitrogen-rich heterocycles, the target’s nicotinamide core and neutral form may limit solubility compared to the salt form in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
